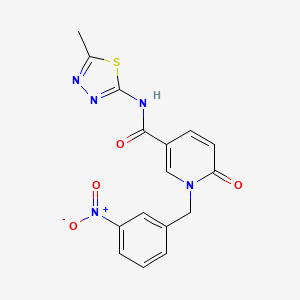

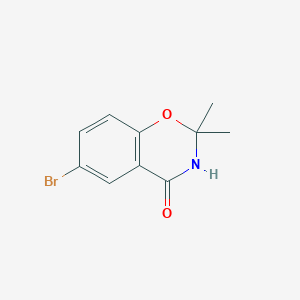

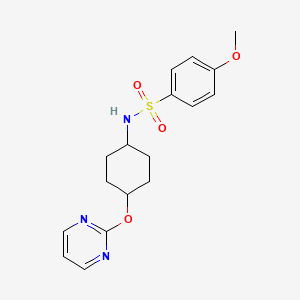

![molecular formula C17H19N5S B2413357 5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379243-82-0](/img/structure/B2413357.png)

5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of pharmacological activities . They are often used in the design of new drugs .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using various techniques, such as X-ray crystallography . The structure is often influenced by the substituents on the pyrimidine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine” would depend on its specific structure. For example, a similar compound, 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol, has a molecular weight of 201.23 .Scientific Research Applications

Anticancer Activity

DMPTP has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Mechanistically, DMPTP interferes with key cellular pathways, such as cell cycle regulation and apoptosis, making it a promising candidate for further investigation in cancer therapy .

Antibacterial Properties

In the realm of infectious diseases, DMPTP demonstrates antibacterial activity against various bacterial strains. Its unique chemical structure allows it to interact with bacterial enzymes or cell membranes, disrupting essential processes and inhibiting bacterial growth. Researchers are actively studying DMPTP as a potential antibiotic agent .

Neurological Disorders

DMPTP’s interaction with neurotransmitter receptors has sparked interest in its potential for treating neurological disorders. It modulates specific receptors in the central nervous system, affecting neurotransmission and potentially mitigating conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Further studies are needed to validate its efficacy .

Anti-Inflammatory Effects

Chronic inflammation contributes to various diseases, including autoimmune disorders. DMPTP exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines and signaling pathways. Researchers are investigating its potential in managing conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antiviral Activity

DMPTP has shown promise as an antiviral agent against certain viruses. It interferes with viral replication, inhibiting the spread of infections. While more research is needed, its activity against RNA viruses (such as influenza) and DNA viruses (such as herpes simplex) warrants further exploration .

Drug Design and Synthesis

Beyond its direct applications, DMPTP serves as a valuable synthon in drug development. Medicinal chemists use its core structure to create novel derivatives with improved properties. These derivatives can target specific diseases, optimize pharmacokinetics, and enhance drug efficacy .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .

Mode of Action

Compounds with similar structures have been found to interact with α receptors . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been found to contribute to the hyperphosphorylation of the retinoblastoma (rb) family of proteins, which results in the release of associated protein factors .

Result of Action

Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,6-dimethyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5S/c1-12-13(2)23-17-15(12)16(19-11-20-17)22-9-7-21(8-10-22)14-5-3-4-6-18-14/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEDNQBYUWHQLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

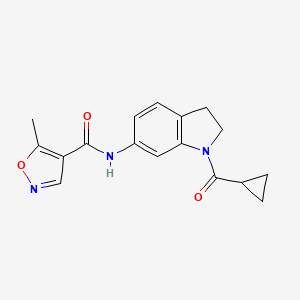

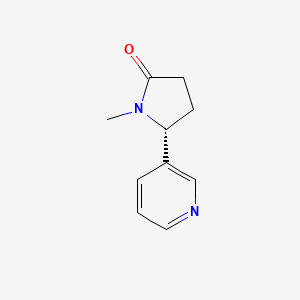

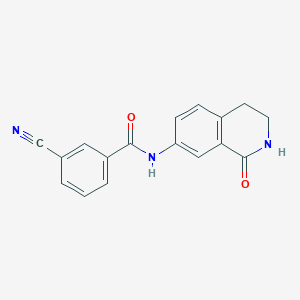

![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)

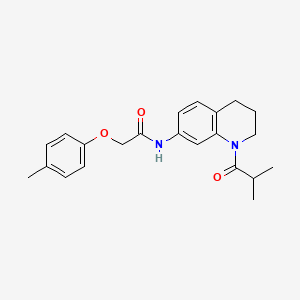

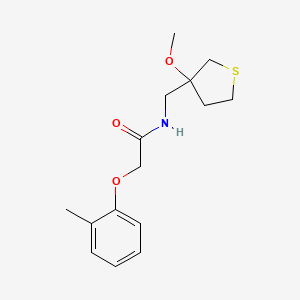

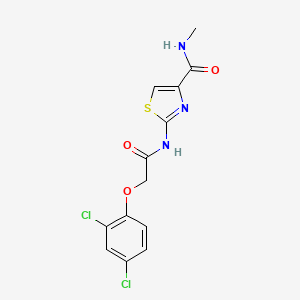

![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)

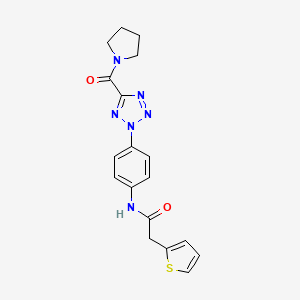

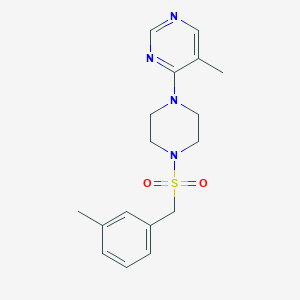

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)